CBP/p300-IN-18

Histone acetyltransferase p300/CBP Catalytic inhibition

Standard bromodomain inhibitors like SGC-CBP30 block acetyl-lysine recognition but leave catalytic acetylation intact. For functional dissection of p300/CBP's enzymatic vs. scaffolding roles, catalytic domain blockade is required. - **Target:** EP300 HAT domain, IC50 = 0.056 µM (cell-free) - **Cellular engagement:** H3K27 acetylation, IC50 = 0.46 µM (LK2 cells) - **Chemotype:** Indazole-benzamide, orthogonal to A-485 - **Source:** Patent CN116446054A, compound 8 - **Purity:** ≥98% (HPLC)

Molecular Formula C25H27FN4O3
Molecular Weight 450.5 g/mol
Cat. No. B12421357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBP/p300-IN-18
Molecular FormulaC25H27FN4O3
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CC(CC3C(=O)NC4=CC=CC5=C4C=NN5)F
InChIInChI=1S/C25H27FN4O3/c1-33-18-9-7-16(8-10-18)25(11-2-3-12-25)24(32)30-15-17(26)13-22(30)23(31)28-20-5-4-6-21-19(20)14-27-29-21/h4-10,14,17,22H,2-3,11-13,15H2,1H3,(H,27,29)(H,28,31)/t17-,22-/m1/s1
InChIKeyFLUJAHQWJJQENP-VGOFRKELSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CBP/p300-IN-18: Selective EP300/CBP HAT Domain Inhibitor


CBP/p300-IN-18, designated as compound 8 in patent CN116446054A [1], is a small-molecule inhibitor targeting the histone acetyltransferase (HAT) catalytic domain of the paralogous transcriptional coactivators EP300 (p300) and CREBBP (CBP). Unlike the widely commercialized bromodomain-targeting probes such as SGC-CBP30 and I-CBP112, CBP/p300-IN-18 directly suppresses the enzymatic acetyltransferase activity responsible for histone acetylation and transcriptional coactivation [2]. The compound displays an IC50 of 0.056 µM against the EP300 HAT domain in cell-free assays and an IC50 of 0.46 µM against cellular H3K27 acetylation (LK2 H3K27), establishing it as a domain-targeted tool compound for dissecting catalytic versus scaffolding functions of p300/CBP .

Domain target EP300/CBP HAT catalytic domain (writer function), not bromodomain reader
Mechanistic focus Direct acetyltransferase activity suppression for catalytic vs scaffolding dissection
Cellular benchmark H3K27 acetylation target engagement biomarker in LK2 cells

Why CBP/p300-IN-18 Cannot Be Substituted with Other p300/CBP Inhibitors


The p300/CBP inhibitor landscape is functionally fragmented by domain specificity. The majority of well-validated chemical probes—including SGC-CBP30 (bromodomain Kd 21–32 nM) [1], I-CBP112 (bromodomain Kd ~150–170 nM) [2], and CCS1477/Inobrodib (bromodomain Kd 1.3–1.7 nM) —target the bromodomain reader module rather than the HAT catalytic domain. These bromodomain inhibitors block acetyl-lysine recognition but leave acetyltransferase activity intact, producing a fundamentally different biological perturbation than direct catalytic inhibition [3]. Within the HAT inhibitor subset, compounds diverge further by potency, selectivity window, cellular target engagement, and chemical series scaffold. Generic substitution without matching these parameters risks confounded experimental outcomes, particularly when the research objective involves discriminating between enzymatic and scaffolding roles of p300/CBP in gene regulation or validating target engagement biomarkers such as H3K27 acetylation.

Bromodomain probes (e.g., SGC-CBP30, I-CBP112) block acetyl-lysine recognition but leave acetyltransferase activity intact, producing fundamentally different biological readouts.
Cellular H3K27ac inhibition profiles may not transfer across HAT inhibitor chemotypes; direct substitution without benchmarking may confound mechanistic interpretation.
Intra-series analogs may differ in reported biochemical potency and lack cellular target engagement data, which can limit dose-response translation in cell-based studies.

Quantitative Differential Evidence for Procuring CBP/p300-IN-18


HAT Catalytic Inhibition vs. Bromodomain Binding

CBP/p300-IN-18 inhibits the HAT catalytic domain of EP300 with an IC50 of 0.056 µM, directly suppressing acetyltransferase enzymatic activity . In contrast, SGC-CBP30 targets the bromodomain with a Kd of 21 nM for CBP and 32 nM for p300 but does not inhibit HAT catalytic activity [1]. I-CBP112 similarly binds the bromodomain (Kd ~151 nM for CBP, ~167 nM for p300) without catalytic inhibition [2]. This represents a qualitative functional difference: bromodomain inhibitors block acetyl-lysine reader function while HAT domain inhibitors block writer activity, producing distinct and non-interchangeable biological readouts.

Mechanistic divergence
Cross-study comparable
HAT catalytic inhibition (IC50 0.056 µM) vs bromodomain binding (Kd 21–170 nM)
Distinct readout for writer vs reader function studies
Potency units not directly comparable; comparison is mechanistic, not numeric
Histone acetyltransferase p300/CBP Catalytic inhibition Domain selectivity

Cellular Target Engagement: H3K27 Acetylation Inhibition

CBP/p300-IN-18 demonstrates cellular target engagement with an IC50 of 0.46 µM for inhibition of H3K27 acetylation in the LK2 cellular assay . For the well-characterized HAT catalytic inhibitor A-485, cellular H3K27ac inhibition has been reported with IC50 values in the range of approximately 0.1–1 µM depending on cell line and assay conditions, though a standardized LK2 H3K27ac value for A-485 has not been reported using the identical assay format [1].

Cellular H3K27ac inhibition
Reported
IC50 0.46 µM (LK2 assay)
Quantitative cellular target engagement benchmark
Biochemical-to-cellular shift ~8-fold; supports concentration selection for cell-based experiments
Cellular target engagement H3K27 acetylation LK2 assay p300/CBP

Chemical Scaffold Differentiation from A-485

CBP/p300-IN-18 (MW 450.51; formula C25H27FN4O3) belongs to a distinct indazole-containing benzamide chemical series described in patent CN116446054A [1]. A-485 (MW 536.6; formula C29H33FN4O5) is a spiro-oxazolidinedione-based inhibitor discovered via fragment-based screening [2]. The two compounds share no significant chemical scaffold homology, representing orthogonal chemotypes within the HAT inhibitor class. CBP/p300-IN-12, a covalent p300/CBP HAT inhibitor from a separate series (p300 IC50: 0.166 µM), further illustrates the structural diversity among HAT-targeting probes .

Scaffold orthogonality
Cross-study comparable
Indazole-benzamide (MW 450.5) vs spiro-oxazolidinedione (A-485, MW 536.6)
Orthogonal chemotypes for SAR and off-target deconvolution
No scaffold overlap; physicochemical profiles differ
Chemical scaffold Structure-activity relationship Indazole CBP/p300 inhibitor

Intra-Series Selectivity vs. Ep300/CREBBP-IN-4

Within the same patent family (CN116446054A), Ep300/CREBBP-IN-4 (Example 56) exhibits approximately 2.3-fold greater potency against EP300 (IC50 0.024 µM) compared with CBP/p300-IN-18 (compound 8, IC50 0.056 µM), and also demonstrates CREBBP inhibition with IC50 0.064 µM [1]. CBP/p300-IN-18 provides a moderately potent HAT inhibition profile with a ~8-fold cellular selectivity window between biochemical EP300 inhibition (0.056 µM) and cellular H3K27ac inhibition (0.46 µM), whereas Ep300/CREBBP-IN-4's cellular target engagement data have not been publicly disclosed [2].

Intra-series potency
Cross-study comparable
EP300 IC50 0.056 µM (CBP/p300-IN-18) vs 0.024 µM (Ep300/CREBBP-IN-4)
Cellular H3K27ac benchmark provided for CBP/p300-IN-18
Comparator lacks reported cellular H3K27ac data; biochemical-to-cellular translation may differ
Intra-series comparison Selectivity EP300 CREBBP

Recommended Research Applications for CBP/p300-IN-18


Dissecting Enzymatic vs. Scaffolding Functions in Gene Regulation

CBP/p300-IN-18 directly inhibits the HAT catalytic domain, enabling researchers to distinguish transcriptional effects resulting from acetyltransferase activity from those mediated by bromodomain-dependent protein recruitment . In experimental designs using parallel treatment with a bromodomain inhibitor (e.g., SGC-CBP30 or I-CBP112), CBP/p300-IN-18 at its cellular IC50 of 0.46 µM for H3K27ac provides a catalytic-inhibition control that bromodomain probes alone cannot deliver [1]. This paired-domain approach is essential for mechanistic studies of enhancer regulation, transcriptional condensate dynamics, and oncogenic transcription programs [2].

Cellular Dose-Response with H3K27ac Target Engagement Benchmarking

The compound's validated cellular LK2 H3K27ac IC50 of 0.46 µM provides a reproducible target engagement benchmark for dose selection in cell-based assays. Researchers investigating p300/CBP-dependent cancers—including prostate cancer, acute myeloid leukemia, and breast cancer—can use this quantitative benchmark to distinguish on-target HAT inhibition from off-target effects at higher concentrations, particularly when comparing with A-485 which has a different cellular potency profile [1].

Chemical Probe Panel for HAT Domain Selectivity Profiling

CBP/p300-IN-18, as an indazole-benzamide chemotype , serves as an orthogonal chemical scaffold within a HAT inhibitor panel alongside A-485 (spiro-oxazolidinedione) and CBP/p300-IN-12 (covalent inhibitor). This structurally diverse panel enables robust SAR-by-chemotype studies, resistance mechanism elucidation, and identification of scaffold-dependent off-target liabilities [1]. The compound's availability from multiple vendors (purity ≥98%) [2] supports reproducible procurement for multi-site collaborative studies.

Medicinal Chemistry Optimization Starting Point

Disclosed in patent CN116446054A from the Shanghai Institute of Materia Medica , CBP/p300-IN-18 (compound 8) provides a characterized reference compound for medicinal chemistry teams pursuing p300/CBP HAT inhibitor lead optimization. With defined biochemical EP300 IC50 (0.056 µM), cellular H3K27ac IC50 (0.46 µM), and a disclosed synthetic route within the patent specification, the compound offers a reproducible benchmark for evaluating novel analogs in structure-activity relationship campaigns.

Application
Selection Property
Validation Focus
Transcriptional coactivator mechanism studies
Domain-specific catalytic HAT inhibition
Distinguish writer activity from bromodomain-mediated reader function
Cellular target engagement assays
H3K27 acetylation cellular benchmark
On-target HAT inhibition verification at defined concentrations
HAT inhibitor chemotype profiling
Orthogonal indazole-benzamide scaffold
Scaffold-specific SAR and resistance mechanism deconvolution
Lead optimization reference
Characterized biochemical and cellular potency profile
Reproducible benchmark for analog SAR campaigns
Quote Request

Request a Quote for CBP/p300-IN-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.